N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide
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Overview
Description
N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides It features a unique structure with a methoxy group attached to one phenyl ring and a nitro group attached to another phenyl ring, connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 4-methoxyaniline with 3-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 4-methoxyaniline and 3-nitroaniline in anhydrous dichloromethane.
Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
Step 3: Stir the reaction mixture at room temperature for several hours.
Step 4: Quench the reaction with water and extract the product using an organic solvent.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of N1-(4-methoxyphenyl)-N2-(3-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide
- N1-(3-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide
- N1-(4-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide
Uniqueness
N1-(4-methoxyphenyl)-N2-(3-nitrophenyl)oxalamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl rings
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-7-5-10(6-8-13)16-14(19)15(20)17-11-3-2-4-12(9-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEWVHVDCXYUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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